molecular formula C7H13F2N B2424877 (2,2-Difluorocyclohexyl)methanamine CAS No. 1461715-53-6

(2,2-Difluorocyclohexyl)methanamine

Cat. No.: B2424877
CAS No.: 1461715-53-6
M. Wt: 149.185
InChI Key: HLJRGNKZIZLKPY-UHFFFAOYSA-N
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Description

(2,2-Difluorocyclohexyl)methanamine is an organic compound with the molecular formula C₇H₁₃F₂N It is characterized by a cyclohexane ring substituted with two fluorine atoms at the 2-position and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Difluorocyclohexyl)methanamine typically involves the introduction of fluorine atoms into a cyclohexane ring followed by the attachment of a methanamine group. One common method involves the difluoromethylation of cyclohexane derivatives using difluorocarbene reagents. The reaction conditions often require the presence of a catalyst and specific temperature and pressure settings to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced catalytic systems to ensure consistent product quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

(2,2-Difluorocyclohexyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include various fluorinated amines, oxides, and substituted cyclohexane derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

(2,2-Difluorocyclohexyl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2,2-Difluorocyclohexyl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and stability, making it a potent inhibitor or activator of certain biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (2,2-Difluorocyclopropyl)methanamine
  • (2,2-Difluorocyclohexyl)methanamine hydrochloride
  • (2,4-Difluorobenzene methanamine)

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both fluorine atoms and a methanamine group. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, which are advantageous in various applications .

Properties

IUPAC Name

(2,2-difluorocyclohexyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13F2N/c8-7(9)4-2-1-3-6(7)5-10/h6H,1-5,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLJRGNKZIZLKPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CN)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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